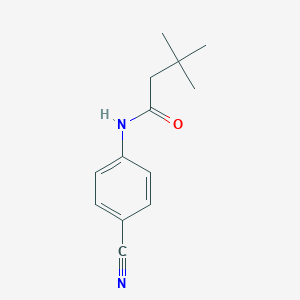

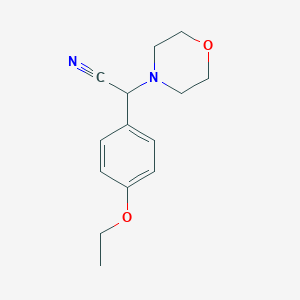

![molecular formula C20H18N4O3S4 B256461 N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B256461.png)

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide, also known as "ALDA-1", is a small molecule drug that has been the subject of intense scientific research in recent years. ALDA-1 belongs to a class of compounds known as aldehyde dehydrogenase 2 (ALDH2) activators, which have been shown to have a wide range of potential therapeutic applications.

Mécanisme D'action

ALDA-1 works by activating the enzyme ALDH2, which is responsible for breaking down toxic aldehydes that are produced by the body. By activating ALDH2, ALDA-1 helps to protect cells from the damaging effects of these aldehydes, which can contribute to a wide range of diseases and conditions.

Biochemical and Physiological Effects:

ALDA-1 has been shown to have a number of biochemical and physiological effects in animal models. These include improved cardiac function, reduced oxidative stress, and increased insulin sensitivity. ALDA-1 has also been shown to protect against the damaging effects of ischemia-reperfusion injury, which is a common complication of cardiovascular procedures.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ALDA-1 is that it is a small molecule drug, which makes it relatively easy to synthesize and study in the laboratory. ALDA-1 is also highly selective for ALDH2, which means that it has minimal off-target effects. However, one limitation of ALDA-1 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are a number of potential future directions for research on ALDA-1. One area of interest is in the treatment of cardiovascular disease, where ALDA-1 may have potential as a therapeutic agent. Another area of interest is in the treatment of alcoholism, where ALDA-1 may be effective in reducing alcohol consumption and preventing relapse. Additionally, there is interest in exploring the potential of ALDA-1 in other disease areas, such as diabetes and neurodegenerative disorders.

In conclusion, ALDA-1 is a small molecule drug that has shown great promise in a number of different areas of research. While there are still many questions to be answered about its mechanism of action and potential therapeutic applications, the scientific community is optimistic about the potential of this compound to improve human health and well-being.

Méthodes De Synthèse

ALDA-1 was originally synthesized by a team of researchers led by Professor Daria Mochly-Rosen at Stanford University. The synthesis method involves a series of chemical reactions that result in the formation of the final compound. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.

Applications De Recherche Scientifique

ALDA-1 has been the subject of extensive scientific research, with studies focusing on its potential therapeutic applications in a number of different areas. One of the most promising areas of research is in the treatment of cardiovascular disease. ALDA-1 has been shown to improve cardiac function in animal models of heart failure, and there is evidence to suggest that it may be effective in the treatment of other cardiovascular conditions as well.

Another area of research is in the treatment of alcoholism. ALDA-1 has been shown to reduce alcohol consumption in animal models, and there is hope that it may be effective in treating alcohol addiction in humans as well.

Propriétés

Nom du produit |

N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

|---|---|

Formule moléculaire |

C20H18N4O3S4 |

Poids moléculaire |

490.7 g/mol |

Nom IUPAC |

(NE)-N-[(5E)-5-[4,5-dimethyl-3-(1,3-thiazol-2-yl)-1,3-thiazol-2-ylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

InChI |

InChI=1S/C20H18N4O3S4/c1-4-11-23-17(25)16(18-24(13(2)14(3)29-18)19-21-10-12-28-19)30-20(23)22-31(26,27)15-8-6-5-7-9-15/h4-10,12H,1,11H2,2-3H3/b18-16+,22-20+ |

Clé InChI |

YLGIZPGTNKSBRJ-DMRGGFNLSA-N |

SMILES isomérique |

CC1=C(S/C(=C/2\C(=O)N(/C(=N\S(=O)(=O)C3=CC=CC=C3)/S2)CC=C)/N1C4=NC=CS4)C |

SMILES |

CC1=C(SC(=C2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C)N1C4=NC=CS4)C |

SMILES canonique |

CC1=C(SC(=C2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C)N1C4=NC=CS4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

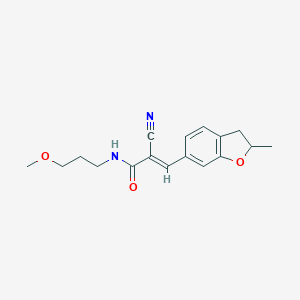

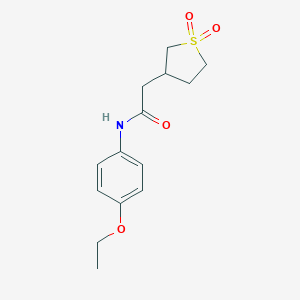

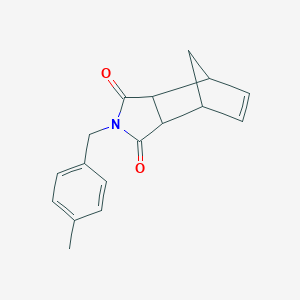

![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)

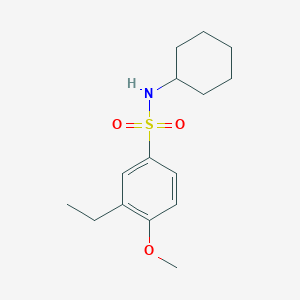

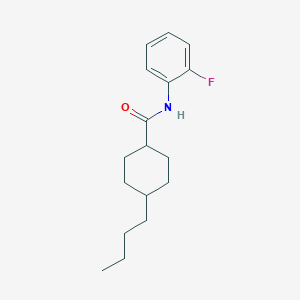

![2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256405.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol](/img/structure/B256411.png)

![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B256412.png)

![N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B256413.png)

![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256414.png)